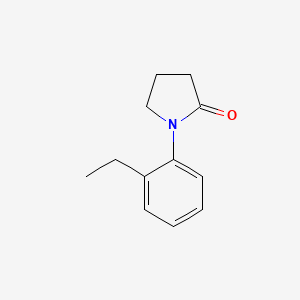

1-(2-Ethylphenyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

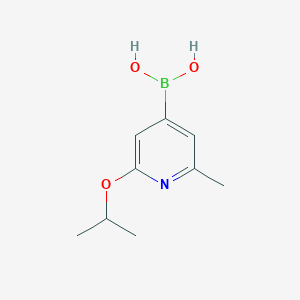

“1-(2-Ethylphenyl)pyrrolidin-2-one” is a derivative of 2-Pyrrolidone, also known as 2-pyrrolidinone or butyrolactam . It is an organic compound consisting of a 5-membered lactam . The compound is a colorless liquid that is miscible with water and most common organic solvents .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed .

Molecular Structure Analysis

The molecular structure of this compound is similar to that of 1-Ethyl-2-pyrrolidinone . The molecular formula of 1-Ethyl-2-pyrrolidinone is C6H11NO .

Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction has a broad scope of applicability .

科学的研究の応用

Synthesis and Organic Chemistry Applications

- Synthetic Utility: Pyrrolidin-2-ones, including derivatives similar to 1-(2-Ethylphenyl)pyrrolidin-2-one, serve as valuable intermediates in organic synthesis. They are utilized in conjugate addition reactions for synthesizing bioactive 2-pyrrolidinones and pyrrolidines, potentially leading to compounds like nootropics (Alves, 2007).

- Quantum Chemical Investigations: Studies on substituted pyrrolidinones reveal insights into their molecular properties through DFT and quantum chemical calculations, providing a foundation for designing compounds with tailored electronic properties (Bouklah et al., 2012).

- Advanced Materials: Pyrrolidinones feature in the development of electrically conducting films, showcasing their potential in materials science applications (Anderson & Liu, 2000).

Catalysis and Synthetic Methodologies

- Catalysis: Derivatives of pyrrolidin-2-one are employed in catalytic processes, including asymmetric allylic alkylations, demonstrating their utility in synthesizing chiral compounds (Uenishi & Hamada, 2001).

- Green Chemistry Approaches: The sonication-assisted synthesis of pyrrolidin-2-ones in aqueous mediums is an example of sustainable chemistry practices, aligning with the goals of waste minimization and energy conservation (Franco et al., 2012).

Biological and Pharmaceutical Research

- Anticancer Activity: Certain 1-substituted pyrrolidin-2-one derivatives exhibit notable anticancer activities, highlighting the potential of these compounds in developing new therapeutic agents (Ramachandran et al., 2012).

- Antihypertensive and Antiarrhythmic Effects: Synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with adrenolytic activity demonstrates their potential in treating cardiovascular diseases (Malawska et al., 2002).

作用機序

特性

IUPAC Name |

1-(2-ethylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-10-6-3-4-7-11(10)13-9-5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACLURAASKOXRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2804505.png)

![3-methyl-N-prop-2-enyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2804510.png)

![N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2804512.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid](/img/structure/B2804514.png)

![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2804520.png)

![tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2804521.png)

![Trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane](/img/structure/B2804527.png)